![molecular formula C6H2Cl2N2O2S2 B12963984 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S2 and a molecular weight of 269.13 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride typically involves the chlorination of thieno[2,3-d]pyrimidine-6-sulfonyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.
Medicinal Chemistry: This compound is explored for its potential biological activities and is used in the synthesis of drug candidates.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets, often through covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule being studied.
Vergleich Mit ähnlichen Verbindungen
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride can be compared with other similar compounds such as:
Thieno[2,3-d]pyrimidine-6-sulfonyl chloride: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
2-Bromothieno[2,3-d]pyrimidine-6-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
2-Fluorothieno[2,3-d]pyrimidine-6-sulfonyl chloride: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Eigenschaften
Molekularformel |
C6H2Cl2N2O2S2 |
---|---|
Molekulargewicht |
269.1 g/mol |
IUPAC-Name |
2-chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-6-9-2-3-1-4(14(8,11)12)13-5(3)10-6/h1-2H |
InChI-Schlüssel |
HCDNFDWKNMTFSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=NC(=NC=C21)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.